molecular formula C10H7FN2O2 B11698251 (5E)-5-(4-fluorobenzylidene)imidazolidine-2,4-dione

(5E)-5-(4-fluorobenzylidene)imidazolidine-2,4-dione

Cat. No.: B11698251
M. Wt: 206.17 g/mol
InChI Key: NIIDHJDIIPZAEZ-VMPITWQZSA-N
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Description

(5E)-5-(4-fluorobenzylidene)imidazolidine-2,4-dione is a chemical compound that belongs to the class of imidazolidine-2,4-diones. These compounds are known for their diverse applications in medicinal chemistry and materials science. The presence of a fluorobenzylidene group in the structure may impart unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5E)-5-(4-fluorobenzylidene)imidazolidine-2,4-dione typically involves the condensation of 4-fluorobenzaldehyde with imidazolidine-2,4-dione under basic or acidic conditions. Common reagents used in this reaction include:

  • 4-fluorobenzaldehyde
  • imidazolidine-2,4-dione
  • Base (e.g., sodium hydroxide) or acid (e.g., hydrochloric acid)

The reaction is usually carried out in a suitable solvent such as ethanol or methanol at elevated temperatures.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: (5E)-5-(4-fluorobenzylidene)imidazolidine-2,4-dione can undergo various chemical reactions, including:

  • Oxidation : The compound can be oxidized to form corresponding oxides.
  • Reduction : Reduction reactions can lead to the formation of reduced derivatives.
  • Substitution : The fluorobenzylidene group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions:
  • Oxidizing agents : Potassium permanganate, hydrogen peroxide
  • Reducing agents : Sodium borohydride, lithium aluminum hydride
  • Nucleophiles : Ammonia, amines

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives.

Scientific Research Applications

  • Chemistry : Used as a building block for the synthesis of more complex molecules.
  • Biology : Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
  • Medicine : Explored as a potential drug candidate for various therapeutic applications.
  • Industry : Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (5E)-5-(4-fluorobenzylidene)imidazolidine-2,4-dione involves its interaction with specific molecular targets. The fluorobenzylidene group may enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and require further research.

Comparison with Similar Compounds

Similar Compounds:

  • (5E)-5-(4-chlorobenzylidene)imidazolidine-2,4-dione
  • (5E)-5-(4-bromobenzylidene)imidazolidine-2,4-dione
  • (5E)-5-(4-methylbenzylidene)imidazolidine-2,4-dione

Uniqueness: The presence of the fluorobenzylidene group in (5E)-5-(4-fluorobenzylidene)imidazolidine-2,4-dione may impart unique properties such as increased lipophilicity, enhanced biological activity, and improved stability compared to its analogs.

Properties

Molecular Formula

C10H7FN2O2

Molecular Weight

206.17 g/mol

IUPAC Name

(5E)-5-[(4-fluorophenyl)methylidene]imidazolidine-2,4-dione

InChI

InChI=1S/C10H7FN2O2/c11-7-3-1-6(2-4-7)5-8-9(14)13-10(15)12-8/h1-5H,(H2,12,13,14,15)/b8-5+

InChI Key

NIIDHJDIIPZAEZ-VMPITWQZSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C/2\C(=O)NC(=O)N2)F

Canonical SMILES

C1=CC(=CC=C1C=C2C(=O)NC(=O)N2)F

Origin of Product

United States

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